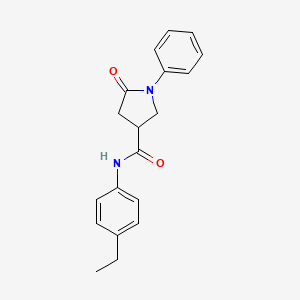

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Übersicht

Beschreibung

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in cell signaling and are the target of many drugs. EPPTB has been shown to selectively bind to a specific type of GPCR, the κ-opioid receptor, and modulate its activity.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in scientific research as a tool to study the κ-opioid receptor. The κ-opioid receptor is a GPCR that is involved in pain regulation, stress response, and addiction. N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to selectively bind to the κ-opioid receptor and modulate its activity, making it a useful tool for studying the receptor's function and potential therapeutic applications.

Wirkmechanismus

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a selective modulator of the κ-opioid receptor. It binds to a specific site on the receptor and can either activate or inhibit its activity, depending on the cellular context. The exact mechanism of action of N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is still not fully understood, but it is thought to involve changes in the receptor's conformation and signaling pathways.

Biochemical and Physiological Effects

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can modulate the activity of the κ-opioid receptor in a dose-dependent manner. It has also been shown to inhibit the activity of other GPCRs, such as the μ-opioid receptor and the dopamine D2 receptor. In vivo studies have demonstrated that N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can produce analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages as a tool for studying the κ-opioid receptor. It is a selective modulator of the receptor and can be used to study its function in a variety of cellular contexts. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, there are also limitations to using N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experimental setups. It also has potential off-target effects on other GPCRs, which can complicate data interpretation.

Zukünftige Richtungen

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several potential future directions for scientific research. One area of interest is in the development of novel therapeutics for pain and addiction. The κ-opioid receptor has been identified as a potential target for these conditions, and N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide could be used to develop more selective and effective drugs. Another area of interest is in the study of GPCR signaling pathways. N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide could be used to study the downstream effects of κ-opioid receptor activation or inhibition, providing insights into the complex signaling networks involved in cell signaling. Finally, N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide could be used in the development of new imaging techniques for GPCRs. Its selective binding to the κ-opioid receptor could be used to develop imaging probes for this receptor, allowing for non-invasive imaging of receptor activity in vivo.

Conclusion

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of G protein-coupled receptors. Its selective binding to the κ-opioid receptor makes it a useful tool for studying the receptor's function and potential therapeutic applications. N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments, and there are several potential future directions for scientific research involving this compound.

Synthesemethoden

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form 4-ethylphenylacetyl chloride, which is then reacted with 1-phenylpyrrolidin-3-one to form N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. The final product can be purified using column chromatography.

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-14-8-10-16(11-9-14)20-19(23)15-12-18(22)21(13-15)17-6-4-3-5-7-17/h3-11,15H,2,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCWNLCGUNGCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387199 | |

| Record name | STK098617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

CAS RN |

6060-21-5 | |

| Record name | STK098617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)

![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)

![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)

![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)

![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)

![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)

![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)

![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)